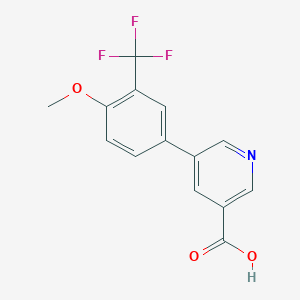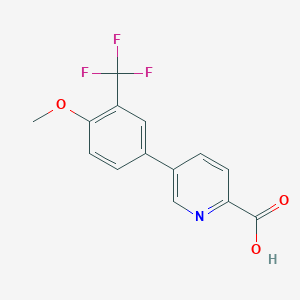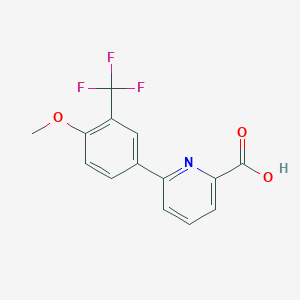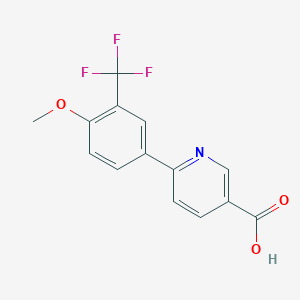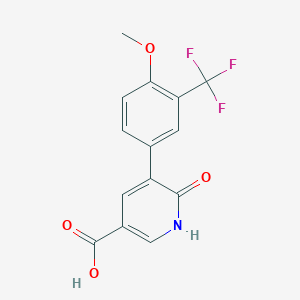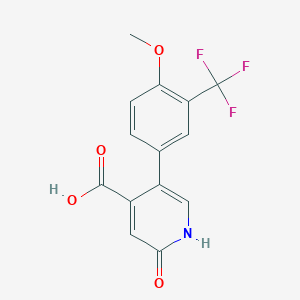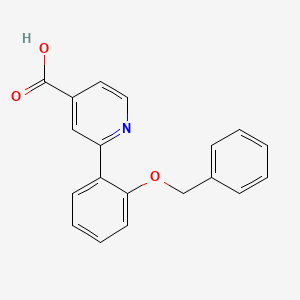
6-(2-Benzyloxyphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Benzyloxyphenyl)picolinic acid, 95% (6-BPA-95) is an organic compound belonging to the class of picolinic acids. It is a white crystalline solid with a melting point of approximately 110 °C. 6-BPA-95 is a versatile reagent used in various synthetic and analytical applications. It is also used in biomedical research and has been studied in various experimental systems.
Aplicaciones Científicas De Investigación
6-(2-Benzyloxyphenyl)picolinic acid, 95% has been studied in various biological systems, including yeast, bacteria, and mammalian cells. It has been used as a reagent in the synthesis of various compounds, such as 7-hydroxy-6-(2-benzyloxyphenyl)picolinic acid and 6-(2-benzyloxyphenyl)-3-hydroxy-3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. In addition, it has been used as a substrate in the synthesis of various polymers and has been used in the development of various biosensors.
Mecanismo De Acción
6-(2-Benzyloxyphenyl)picolinic acid, 95% has been shown to act as a competitive inhibitor of enzymes involved in the metabolism of nucleic acids, such as DNA and RNA. It has also been shown to inhibit the activity of various enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Biochemical and Physiological Effects
6-(2-Benzyloxyphenyl)picolinic acid, 95% has been shown to have potent antifungal, antiviral, and anti-tumor effects. It has also been shown to inhibit the growth of various bacteria and to reduce the levels of certain cytokines. In addition, it has been shown to reduce the levels of certain hormones, such as cortisol and testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-Benzyloxyphenyl)picolinic acid, 95% is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively inexpensive and can be synthesized in a laboratory setting. However, it can be toxic and should be handled with caution.
Direcciones Futuras
Future research on 6-(2-Benzyloxyphenyl)picolinic acid, 95% could focus on its use in the development of novel drugs and therapeutic agents. In addition, it could be used in the development of new biosensors and in the synthesis of new polymers. Other research could focus on its use in the development of new diagnostic tools and in the study of its biochemical and physiological effects.
Métodos De Síntesis
6-(2-Benzyloxyphenyl)picolinic acid, 95% can be synthesized from 2-benzyloxybenzaldehyde and picolinic acid using a two-step method. The first step involves the reaction of 2-benzyloxybenzaldehyde with sodium hydroxide in ethanol to form 2-benzyloxybenzyl alcohol. In the second step, the alcohol is reacted with picolinic acid in the presence of sulfuric acid to form 6-(2-Benzyloxyphenyl)picolinic acid, 95%.
Propiedades
IUPAC Name |
6-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)17-11-6-10-16(20-17)15-9-4-5-12-18(15)23-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBAIVKNQBNWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



